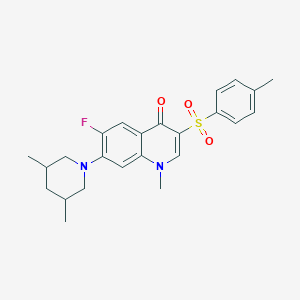

![molecular formula C15H15N3O2 B2678222 (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 1252557-22-4](/img/structure/B2678222.png)

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, also known as CP-945,598, is a chemical compound that has been studied for its potential use in the field of medicine. It belongs to the class of compounds known as cannabinoid receptor antagonists, which are being investigated for their therapeutic potential in a variety of conditions.

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Molecular Structure

Research into the structure and hydrogen bonding of related enaminones suggests significant insights into their interactions and conformations. For instance, studies on anticonvulsant enaminones have revealed the importance of hydrogen bonding in forming infinite chains of molecules, with variations in cyclohexene and aromatic ring conformations affecting molecular structure and interactions (Kubicki, Bassyouni, & Codding, 2000). This structural understanding is crucial for designing compounds with desired properties and interactions.

Synthetic Applications and Chemical Reactivity

Enaminones serve as versatile intermediates in the synthesis of a variety of heterocyclic compounds. For example, the synthesis and transamination of enaminones have been explored to produce tautomeric Schiff bases and enaminones, which undergo transamination readily (Ostrowska, Ciechanowicz-Rutkowska, Pilati, & Zżuchowski, 1999). This chemical reactivity is leveraged for creating a wide range of compounds with potential pharmaceutical applications.

Potential Antihypertensive and Antianginal Agents

Compounds derived from enaminones have been tested for their ability to antagonize potassium-induced contraction of rat aorta, indicating their potential as antihypertensive and antianginal agents (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993). This suggests a promising avenue for the development of new therapeutic agents targeting cardiovascular diseases.

Heterocyclic Syntheses and Drug Candidates

The use of cyano olefins and enaminones in heterocyclic syntheses has been explored, producing novel compounds with potential as drug candidates. This includes the synthesis of pyrrolo[3,4-b]pyridines and dihydropyridines, demonstrating the utility of enaminones in generating structurally diverse molecules with possible therapeutic applications (Mashaly, El-Gogary, & Kosbar, 2014).

Molecular Interactions and Solvent Effects

Studies on the molecular interactions and solvent effects involving related compounds provide insights into the behavior of (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide in different environments. Research into the ultrasonic studies on molecular interactions in solutions of similar compounds has shed light on solute-solvent and solvent-solvent interactions, crucial for understanding the solubility, stability, and reactivity of these molecules (Tekade, Lohakare, Bajaj, & Naik, 2015).

Propiedades

IUPAC Name |

(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c16-9-10-17-14(19)8-5-12-3-6-13(7-4-12)18-11-1-2-15(18)20/h3-8H,1-2,10-11H2,(H,17,19)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOPGVZKWQCGDH-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)

![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)

![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678153.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-chlorophenyl)ethanol](/img/structure/B2678156.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)

![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)